molecular formula C25H20N2O2 B14415746 [1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl](4-methoxyphenyl)methanone CAS No. 81810-80-2

[1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl](4-methoxyphenyl)methanone

Cat. No.: B14415746
CAS No.: 81810-80-2
M. Wt: 380.4 g/mol
InChI Key: AXCXHDJZTKWNKS-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)isoquinolin-2(1H)-ylmethanone: is a complex organic compound that features an indole and isoquinoline moiety. These structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-3-yl)isoquinolin-2(1H)-ylmethanone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The isoquinoline moiety can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives . The final step involves coupling the indole and isoquinoline intermediates with a methoxyphenylmethanone derivative under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1H-Indol-3-yl)isoquinolin-2(1H)-ylmethanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, such as serotonin receptors, while the isoquinoline moiety can inhibit enzymes like topoisomerases . These interactions disrupt cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-(1H-Indol-3-yl)isoquinolin-2(1H)-ylmethanone lies in its combined indole and isoquinoline moieties, which provide a dual mechanism of action. This dual functionality enhances its potential as a therapeutic agent, making it more versatile compared to compounds with only one of these moieties.

Properties

CAS No.

81810-80-2

Molecular Formula

C25H20N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

[1-(1H-indol-3-yl)-1H-isoquinolin-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C25H20N2O2/c1-29-19-12-10-18(11-13-19)25(28)27-15-14-17-6-2-3-7-20(17)24(27)22-16-26-23-9-5-4-8-21(22)23/h2-16,24,26H,1H3

InChI Key

AXCXHDJZTKWNKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54

Origin of Product

United States

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